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molecular formula C11H7NO2 B8361987 2-Acetyl-5-benzofurancarbonitrile CAS No. 80531-14-2

2-Acetyl-5-benzofurancarbonitrile

Cat. No. B8361987
M. Wt: 185.18 g/mol
InChI Key: VNCNZKCYQHBSKA-UHFFFAOYSA-N
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Patent
US05620991

Procedure details

21.0 g of 2-acetyl-5-benzofurancarbonitrile was dissolved in 300 ml of dichloromethane. With stirring at a temperature of -10° C., 30 ml of dichloromethane solution containing 18.2 g of bromine was added dropwise to the above solution. After gradually warming up to ice-cold temperature, the resulting reaction solution was mixed with chloroform and washed with 10% sodium thiosulfate aqueous solution. After drying the organic layer and subsequent concentration to dryness, the resulting residue was recrystallized from a benzene/n-hexane mixture to obtain 21.0 g of 2-(2-bromo-1-oxoethyl)-5-benzofurancarbonitrile in the form of colorless crystals.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].[Br:15]Br.C(Cl)(Cl)Cl>ClCCl>[Br:15][CH2:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][C:7]=2[CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=C(C=C2)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
After gradually warming up to ice-cold temperature
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
WASH
Type
WASH
Details
washed with 10% sodium thiosulfate aqueous solution
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer and subsequent concentration to dryness
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from a benzene/n-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1OC2=C(C1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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